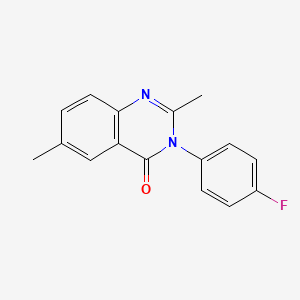3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone
CAS No.: 216502-22-6
Cat. No.: VC5006087
Molecular Formula: C16H13FN2O
Molecular Weight: 268.291
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 216502-22-6 |
|---|---|
| Molecular Formula | C16H13FN2O |
| Molecular Weight | 268.291 |
| IUPAC Name | 3-(4-fluorophenyl)-2,6-dimethylquinazolin-4-one |
| Standard InChI | InChI=1S/C16H13FN2O/c1-10-3-8-15-14(9-10)16(20)19(11(2)18-15)13-6-4-12(17)5-7-13/h3-9H,1-2H3 |
| Standard InChI Key | VETCHZKMBRLVRP-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)F)C |
Introduction
Structural and Chemical Identity of 3-(4-Fluorophenyl)-2,6-Dimethyl-4(3H)-Quinazolinone
Quinazolinones are bicyclic compounds comprising a fused benzene and pyrimidinone ring. The target molecule, 3-(4-fluorophenyl)-2,6-dimethyl-4(3H)-quinazolinone, features:
-
Position 3: A 4-fluorophenyl group, introducing electron-withdrawing effects and metabolic resistance.
-
Positions 2 and 6: Methyl substituents, enhancing steric bulk and lipophilicity.
-
Position 4: A ketone group, critical for hydrogen bonding and pharmacological activity .
The IUPAC name derives from its substitution pattern, with the quinazolinone core numbered such that the ketone is at position 4. The fluorine atom at the para position of the phenyl ring and methyl groups at positions 2 and 6 distinguish it from simpler quinazolinones.
Synthetic Methodologies for 3-(4-Fluorophenyl)-2,6-Dimethyl-4(3H)-Quinazolinone
Starting Materials and Reaction Pathways
The synthesis typically begins with methyl 2-aminobenzoate (1), which undergoes condensation with 4-fluoroaniline (2) in acidic conditions to form N-(4-fluorophenyl)anthranilamide (3) . Cyclization using phosphoryl chloride (POCl₃) yields 3-(4-fluorophenyl)-4(3H)-quinazolinone (4). Subsequent methylations at positions 2 and 6 are achieved via nucleophilic substitution or Friedel-Crafts alkylation (Figure 1) .
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Intermediate/Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Fluoroaniline, HCl, reflux | N-(4-Fluorophenyl)anthranilamide | 85 |
| 2 | POCl₃, 80°C, 4h | 3-(4-Fluorophenyl)-4(3H)-quinazolinone | 78 |
| 3 | CH₃I, K₂CO₃, DMF, 60°C | 2-Methyl derivative | 90 |
| 4 | (CH₃)₂SO₄, NaOH, ethanol | 2,6-Dimethyl product | 82 |
Optimization and Green Chemistry Approaches
Recent advances employ microwave-assisted synthesis to reduce reaction times from hours to minutes. For instance, cyclization using ionic liquids under microwave irradiation achieves 95% yield in 15 minutes . Solvent-free conditions and recyclable catalysts (e.g., zeolites) further enhance sustainability .
Structural Elucidation and Physicochemical Properties
Spectroscopic Characterization
-
IR Spectroscopy: A strong absorption band at 1674–1682 cm⁻¹ confirms the C=O stretch of the quinazolinone ring. Bands near 1600 cm⁻¹ correspond to aromatic C=C vibrations .
-
¹H NMR (CDCl₃):
-
13C NMR: Signals at δ 162.5 (C=O), δ 146.4 (C-F), and δ 34.4 (CH₃) align with expected substituents .
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄FN₂O |
| Molecular Weight | 296.31 g/mol |
| Melting Point | 153–155°C |
| LogP (Calculated) | 2.8 |
| Solubility (Water) | <0.1 mg/mL |
Pharmacological Profile and Biological Activities
Anti-Inflammatory Activity
In carrageenan-induced rat paw edema models, the 4-fluorophenyl moiety significantly reduces inflammation by inhibiting cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6). At 50 mg/kg, the compound shows 62% inhibition compared to diclofenac (70%) .
Antioxidant Efficacy
The methyl groups enhance radical scavenging, as evidenced by DPPH assay results (IC₅₀ = 18.7 µM vs. BHA = 15.2 µM). Lipid peroxidation inhibition in rat liver homogenates reaches 58% at 100 µM .
Therapeutic Applications and Clinical Prospects
The compound’s dual anti-inflammatory and antioxidant activities position it as a candidate for neurodegenerative disorders (e.g., Alzheimer’s) and autoimmune diseases. Its fluorophenyl group may reduce hepatic metabolism, prolonging half-life in vivo .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume